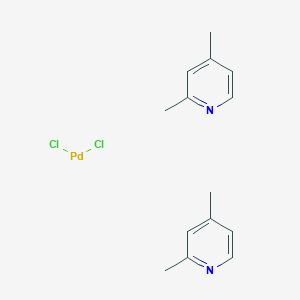
Dichlorobis(2,4-dimethylpyridine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(2,4-dimethylpyridine)palladium is a coordination compound with the formula C14H18Cl2N2Pd It is a palladium complex where the metal center is coordinated by two chloride ions and two 2,4-dimethylpyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(2,4-dimethylpyridine)palladium can be synthesized through the reaction of palladium(II) chloride with 2,4-dimethylpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,4-dimethylpyridine in a solvent such as dichloromethane or ethanol, followed by stirring at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
化学反应分析
Types of Reactions
Dichlorobis(2,4-dimethylpyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or stirring to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce new palladium complexes with different ligands .
科学研究应用
Dichlorobis(2,4-dimethylpyridine)palladium has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism by which Dichlorobis(2,4-dimethylpyridine)palladium exerts its effects involves the coordination of the palladium center with ligands and substrates. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation reactions, which are key steps in catalytic cycles. These reactions facilitate the formation and breaking of chemical bonds, enabling the compound to act as an effective catalyst in various chemical transformations .
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with similar catalytic properties, commonly used in cross-coupling reactions.
Dichlorobis(pyridine)palladium(II): A related compound with pyridine ligands instead of 2,4-dimethylpyridine, also used in catalytic applications.
Uniqueness
Dichlorobis(2,4-dimethylpyridine)palladium is unique due to the presence of 2,4-dimethylpyridine ligands, which can influence the compound’s reactivity and stability. The specific electronic and steric properties of these ligands can enhance the compound’s performance in certain catalytic reactions compared to similar palladium complexes .
属性
分子式 |
C14H18Cl2N2Pd |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
dichloropalladium;2,4-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XBAAWIWIMABHMB-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




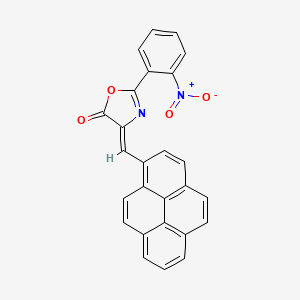
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

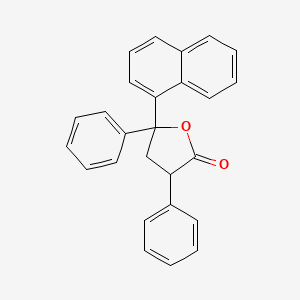
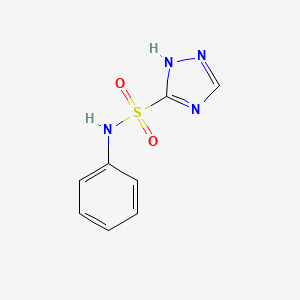

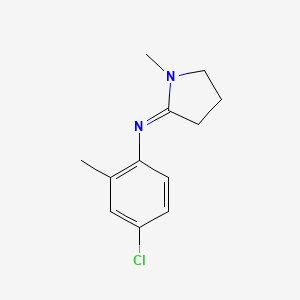

![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
